Nonan-1-ol is a primary alcohol with the molecular formula C9H20O. [] It exists as a colorless liquid with a distinct odor, commonly described as fatty, citrusy, or waxy. [] Nonan-1-ol naturally occurs in various sources, including plants, fruits, and essential oils. [, ] It serves as a significant component in flavor and fragrance industries due to its characteristic odor profile. [, ]
In scientific research, nonan-1-ol plays a versatile role, finding applications in various fields, including organic synthesis, physical chemistry, and analytical chemistry. [, , , , , , , , , , , , , , , , , , , , , ] It is often employed as a solvent, reagent, and model compound for investigating intermolecular interactions in liquid mixtures. [, , , , , , , , , , , , , , , , , , , , , , ]
Nonan-1-ol is classified as a primary alcohol due to the presence of the hydroxyl functional group attached to a primary carbon atom. It falls under the category of fatty alcohols, which are long-chain alcohols typically derived from natural fats and oils. The compound has various synonyms including n-nonanol, octyl carbinol, and 1-hydroxy nonane .
Nonan-1-ol can be synthesized through several methods:
These methods highlight the versatility in synthesizing nonan-1-ol, allowing for both laboratory-scale and industrial-scale production.
The molecular structure of nonan-1-ol consists of a linear chain of nine carbon atoms with a hydroxyl group attached to the first carbon. The structural formula can be represented as follows:
The compound exhibits typical characteristics of alcohols, including hydrogen bonding capabilities due to its hydroxyl group, which influences its physical properties such as solubility and boiling point .
Nonan-1-ol participates in various chemical reactions:
These reactions underline the compound's utility in organic synthesis and industrial applications.
Nonan-1-ol exhibits biological activity primarily against fungi, particularly Aspergillus flavus.
The mechanism involves:
The compound influences several biochemical pathways:
Nonan-1-ol possesses several notable physical and chemical properties:
These properties are critical for understanding its behavior in different environments and applications .
Nonan-1-ol has diverse applications across various fields:
Nonan-1-ol, systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines, is a straight-chain aliphatic alcohol with the molecular formula C₉H₂₀O. Its structure consists of a nine-carbon chain with a hydroxyl group (-OH) attached to the terminal carbon (position 1), classifying it as a primary fatty alcohol. The compound is characterized by the following identifiers and synonyms:
Common synonyms include 1-nonanol, n-nonyl alcohol, pelargonic alcohol, octyl carbinol, and 1-hydroxynonane [1] [2] [5]. The compound’s linear structure (CH₃(CH₂)₈OH) distinguishes it from branched isomers like isononyl alcohol, which are commercially significant but exhibit different physicochemical properties [2] [4].
Table 1: Nomenclature and Identifiers of Nonan-1-ol
Systematic Name | Common Synonyms | Registry Numbers |
---|---|---|
Nonan-1-ol | 1-Nonanol | CAS: 143-08-8 |
n-Nonyl alcohol | ChEBI: 35986 | |
Pelargonic alcohol | FEMA: 2789 | |
Octyl carbinol | EINECS: 205-583-7 |
Nonan-1-ol was first identified in the late 19th century through the fractional distillation of natural fats and waxes, particularly whale oil, where it occurs as an ester. Its industrial significance emerged in the early 20th century with advancements in organic synthesis. A pivotal development occurred in 1916 when Bouveault and Blanc demonstrated the reduction of methyl pelargonate (derived from pelargonic acid) with sodium and ethanol to yield nonan-1-ol—a method that remained prevalent until catalytic hydrogenation techniques superseded it [2] [10].
By the mid-20th century, nonan-1-ol’s isolation from essential oils like citronella and orange oil (reported in 1942) spurred its use in fragrances and flavorings. The compound’s role expanded significantly post-1960 with the advent of hydroformylation (oxo process), which enabled large-scale production via the reaction of octenes with synthesis gas (carbon monoxide and hydrogen) followed by hydrogenation. This catalytic method shifted production from laboratory-scale isolation to industrial synthesis, aligning with the demand for surfactants and plasticizers [2] [4] [10].
Table 2: Historical Milestones in Nonan-1-ol Production
Period | Production Method | Primary Source | Application Focus |
---|---|---|---|
Pre-1900 | Distillation of natural esters | Whale oil, plant waxes | Laboratory research |
1900–1950 | Bouveault-Blanc reduction | Methyl pelargonate | Fragrance synthesis |
1960–Present | Hydroformylation of octenes | Petrochemical feedstocks | Surfactants, plasticizers |
Nonan-1-ol occurs ubiquitously in nature as a constituent of volatile oils in plants and metabolic byproducts in organisms. It has been isolated from:
Biosynthetically, nonan-1-ol derives from fatty acid metabolism. In plants, two primary pathways exist:
In insects like bark beetles (Ips spp.), nonan-1-ol serves as a pheromone precursor. Here, unsaturated fatty acids like linoleic acid undergo chain-shortening, epoxidation by CYP6CR1, and rearrangement to form bicyclic acetals like exo-brevicomin [4].
Table 3: Natural Occurrence of Nonan-1-ol
Source Type | Examples | Typical Concentration | Role |
---|---|---|---|
Plants | Hordeum vulgare (barley) | 0.1–1.2 ppm (essential oil) | Volatile oil component |
Citrus sinensis (orange oil) | 0.2–0.8% | Flavor/aroma compound | |
Winter savory | 1.5–3.0% in leaf extract | Antimicrobial agent | |
Foods | Gorgonzola cheese | Trace–0.05 ppm | Fermentation byproduct |
Sourdough bread | <0.01 ppm | Yeast metabolism | |
Insects | Ips paraconfusus (bark beetle) | Nanogram quantities | Pheromone biosynthesis |
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